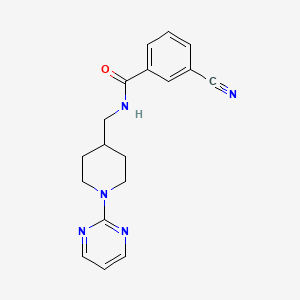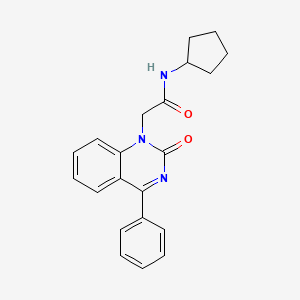![molecular formula C21H18N4O4S B2794628 N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-57-1](/img/structure/B2794628.png)
N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety , which is a type of oxygen-containing heterocycle. It also contains a pyridazin-3-yl group, which is a type of nitrogen-containing heterocycle . The compound has an amide functional group, which is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the typical planar structure of the pyridazine ring and the aromaticity of the 2,3-dihydrobenzo[b][1,4]dioxin ring . The amide group would likely form a planar structure due to the resonance between the nitrogen’s lone pair and the carbonyl group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Typically, compounds with amide groups have higher boiling points due to the ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Reactions and Synthetic Applications
Compounds with similar structural motifs have been studied for their reactions and synthetic applications. For example, reactions of N-acylglycines with heteroarylhydrazines have been investigated, leading to acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides. Such reactions are pivotal in heterocyclic synthesis, providing pathways to synthesize a variety of heterocyclic compounds with potential biological activities (Music & Verček, 2005).
Antimalarial and Antiviral Research
In the realm of antimalarial and antiviral research, certain sulfonamide derivatives have been explored. For instance, reactivity investigation of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles has led to the synthesis of compounds with in vitro antimalarial activity. These studies are crucial in the search for new treatments for infectious diseases (Fahim & Ismael, 2021).
Antiproliferative Activity
Research into the antiproliferative activities of compounds with similar structural features has also been conducted. For example, a small library of triazolopyridazine derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides has been prepared, showing inhibition of endothelial and tumor cell proliferation (Ilić et al., 2011).
Supramolecular Chemistry
The study of supramolecular structures involving hydrogen bonds and weak intermolecular interactions is another area where compounds with benzodioxin and related motifs have been applied. Such research contributes to the understanding of molecular assembly and the design of new materials (Wang et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Mode of Action
It’s suggested that the compound may exert its effects by activating a certain pathway. The activation of this pathway regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
Biochemical Pathways
The compound may affect the cholinergic and lipoxygenase pathways, given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes . These pathways are involved in nerve signal transmission and inflammation, respectively. The downstream effects of these pathways include muscle contraction, heart rate regulation, and immune response.
Pharmacokinetics
Similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties impact the bioavailability of the compound, determining how much of the compound reaches its site of action.
Result of Action
It’s suggested that the compound may have antibacterial properties . This could be due to the compound’s potential ability to inhibit bacterial biofilm growth .
Propiedades
IUPAC Name |
N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c26-19(22-15-6-7-16-17(12-15)29-11-10-28-16)13-30-20-9-8-18(24-25-20)23-21(27)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVROWAUGDDEEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2794547.png)
![1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2794549.png)

![N-cyclopentyl-4-(3-methylbutyl)-2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2794553.png)





![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)
![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)
